3-Phenyl-cyclohexylamine
Overview
Description
3-Phenyl-cyclohexylamine is an organic compound with the IUPAC name 3-phenylcyclohexan-1-amine . It has a molecular weight of 175.27 and is a light yellow solid . It belongs to the class of organic compounds known as aralkylamines .
Synthesis Analysis
The synthesis of amines like 3-Phenyl-cyclohexylamine can be achieved through various methods. One such method involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts . Another method involves the alkylation of ammonia using cyclohexanol . A visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions has also been reported .Molecular Structure Analysis
The molecular structure of 3-Phenyl-cyclohexylamine is represented by the linear formula C12H17N . The InChI code for this compound is 1S/C12H17N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2 .Chemical Reactions Analysis
Amines like 3-Phenyl-cyclohexylamine can undergo various chemical reactions. For instance, they can react with nitrous acid, which provides a useful test for distinguishing primary, secondary, and tertiary amines . They can also react with a-substituted vinylketones in a photoredox catalysis-enabled intermolecular [4 + 2] cycloaddition .Physical And Chemical Properties Analysis
3-Phenyl-cyclohexylamine is a light yellow solid . It has a molecular weight of 175.27 and its linear formula is C12H17N .Scientific Research Applications
Visible-light-enabled Stereoselective Synthesis
3-Phenyl-cyclohexylamine is used in the visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions . This method enables facile access to highly functionalized cyclohexylamine derivatives that were otherwise inaccessible, in moderate to good yields with excellent diastereoselectivities . This protocol has some excellent features, such as full atom economy, good functional-group compatibility, mild reaction conditions, and an overall redox-neutral process .
Asymmetric Synthesis of Primary Amines
3-Phenyl-cyclohexylamine is used in the asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases . Using these enzymes, a broad range of primary amines can be synthesized, with conversions up to >97% and excellent enantiomeric excess . These enzymes also possess greater thermal stability compared to other enzymes within this family .
Reductive Amination of Phenol
3-Phenyl-cyclohexylamine is used in the reductive amination of phenol with cyclohexylamine . In this process, all the Pd-based catalysts showed remarkable activity for reductive amination, leading to dicyclohexylamine and cyclohexylaniline .
Mechanism of Action
Target of Action
It is known that arylcyclohexylamines, a group of compounds to which 3-phenyl-cyclohexylamine belongs, exhibit dissociative effects due to their antagonism of n-methyl-d-aspartate (nmda) receptors .
Mode of Action
Similar compounds in the arylcyclohexylamine class are known to interact with their targets by antagonizing nmda receptors . This interaction results in dissociative effects.
Biochemical Pathways
The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
A study on cyclohexylamine, a related compound, showed that it has a plasma half-life ranging from 35 to 48 hours, showing a clear dose dependency . 86 to 95% of the administered dose was excreted in the urine within 48 hours as unchanged drug .
Result of Action
Arylcyclohexylamines, in general, are known to cause nystagmus, hypertension, and tachycardia in a behaviorally disturbed, and possibly violent, patient .
Action Environment
The success of suzuki–miyaura cross-coupling, a reaction used in the synthesis of similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Safety and Hazards
3-Phenyl-cyclohexylamine is flammable and its vapors may form explosive mixtures with air . It can cause burns of eyes, skin, and mucous membranes . It is harmful if swallowed and fatal if inhaled . It is suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
3-phenylcyclohexan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRUDCMOPMVAIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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